molecular formula C18H24N2O4 B5976462 N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-chromanecarboxamide

N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-chromanecarboxamide

Cat. No. B5976462
M. Wt: 332.4 g/mol
InChI Key: SRHSCQWGSNSOKN-UHFFFAOYSA-N
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Description

N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-chromanecarboxamide, also known as MK-1775, is a small molecule inhibitor that has been widely studied in the field of cancer research. It is a potent and selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme, which is a key regulator of the cell cycle. CHK1 plays an important role in the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents.

Mechanism of Action

N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-chromanecarboxamide inhibits the CHK1 enzyme, which is involved in the DNA damage response pathway. CHK1 is activated in response to DNA damage, and its inhibition leads to the activation of the DNA damage checkpoint and subsequent cell death. In cancer cells, the DNA damage response pathway is often disrupted, leading to increased sensitivity to CHK1 inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit DNA repair mechanisms. It has also been shown to enhance the immune response to cancer cells, leading to increased tumor cell death.

Advantages and Limitations for Lab Experiments

N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-chromanecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CHK1, with high specificity and low toxicity. It is also readily available and easy to synthesize. However, there are some limitations to its use. It has a relatively short half-life, which can limit its effectiveness in vivo. It also has limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-chromanecarboxamide. One area of interest is the development of new combination therapies, including the use of this compound with immunotherapy agents and other targeted therapies. Another area of interest is the development of new formulations of the compound, including prodrugs and liposomal formulations, to improve its pharmacokinetic properties. Finally, there is ongoing research into the role of CHK1 inhibition in other diseases besides cancer, including neurodegenerative diseases and viral infections.

Synthesis Methods

The synthesis of N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-chromanecarboxamide involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 2-methoxyethylamine to form an intermediate, which is then reacted with 3-chloro-7-hydroxychromone in the presence of a palladium catalyst to yield the final product. The synthesis method has been optimized and improved over time, resulting in high yields and purity of the compound.

Scientific Research Applications

N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-chromanecarboxamide has been extensively studied in preclinical and clinical trials for its potential as a cancer therapeutic. It has shown promising results in combination with DNA-damaging agents such as chemotherapy and radiation therapy, as well as with targeted therapies such as PARP inhibitors. The combination of this compound with these agents has been shown to increase the efficacy of treatment and overcome drug resistance in cancer cells.

properties

IUPAC Name

N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-23-7-6-20-11-13(8-17(20)21)10-19-18(22)15-9-14-4-2-3-5-16(14)24-12-15/h2-5,13,15H,6-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHSCQWGSNSOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CC1=O)CNC(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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